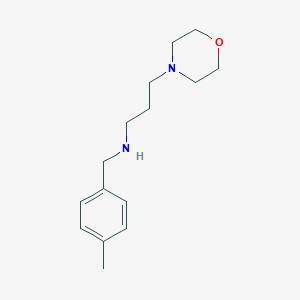

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propyl group (a three-carbon alkyl chain). The “4-Methyl-benzyl” part suggests a methyl group (-CH3) attached to the benzyl group at the 4th position .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The benzyl group might undergo reactions typical of aromatic compounds, while the morpholinyl group could participate in reactions involving the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Mécanisme D'action

Target of Action

Similar compounds such as diethyl 4-methylbenzylphosphonate have been found to target parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .

Mode of Action

For instance, Diethyl 4-Methylbenzylphosphonate has been found to catalyze the hydrolysis of the insecticide paraoxon .

Biochemical Pathways

Related compounds like 4-methylbenzylidene camphor have been found to activate pi3k/akt and erk1/2 signaling pathways and increase the production of reactive oxygen species (ros) within cells .

Pharmacokinetics

Similar compounds have been found to undergo extensive metabolism, with rapid hydrolysis being a common metabolic pathway .

Result of Action

Related compounds like 4-methylbenzylidene camphor have been found to reduce the proliferation of human trophoblast cells and induce apoptosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-3-5-15(6-4-14)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVADLZSBYLRYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387958 |

Source

|

| Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436087-01-3 |

Source

|

| Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)

![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)